Promethazine Hydrochloride (CAS 58-33-3) is a well-established phenothiazine derivative widely procured as a potent, first-generation H1 receptor antagonist and anticholinergic agent [1]. Unlike many lipophilic free bases in its class, the hydrochloride salt is highly crystalline and extremely water-soluble, making it the industry standard for both solid-dose manufacturing and aqueous liquid formulations . However, its procurement and handling require strict environmental controls, as the compound is highly sensitive to light, alkaline pH, and transition metal-catalyzed oxidation, which rapidly degrades the active pharmaceutical ingredient (API) into promethazine sulfoxide .
Substituting Promethazine Hydrochloride with its free base or closely related phenothiazines routinely fails in both manufacturing and pharmacological contexts. The free base form exhibits a dramatically lower melting point and negligible aqueous solubility, rendering it incompatible with standard aqueous injectable formulations and highly prone to processing degradation[1]. Furthermore, substituting with other common phenothiazine salts, such as Chlorpromazine Hydrochloride, introduces severe off-target pharmacological effects; while Promethazine is highly selective for H1 receptors, Chlorpromazine acts as a potent D2 dopamine receptor antagonist [2]. This fundamental difference in receptor affinity means that in-class substitution will completely invalidate targeted antihistaminic assays or neurochemical models.
Promethazine Hydrochloride demonstrates exceptional aqueous solubility compared to its free base counterpart. While the free base is practically insoluble in water, the hydrochloride salt achieves concentrations exceeding 100 mg/mL at room temperature [1]. This massive differential dictates its exclusive use in intravenous and oral liquid formulations.
| Evidence Dimension | Aqueous Solubility at 20-25 °C |
| Target Compound Data | ≥ 100 mg/mL (Promethazine HCl) |
| Comparator Or Baseline | 0.0156 mg/mL (Promethazine Free Base) |
| Quantified Difference | >6,000-fold higher solubility |
| Conditions | Aqueous solution, room temperature |
Enables the preparation of high-concentration aqueous stock solutions and injectables without the need for toxic organic co-solvents.
The solid-state thermal properties of Promethazine Hydrochloride make it vastly superior for mechanical processing. The hydrochloride salt exhibits a high melting point of 237.1 °C, whereas the free base melts at merely 60 °C [1]. This thermal robustness prevents the API from melting or degrading under the high shear stress and localized heating generated during milling, blending, and tableting operations.
| Evidence Dimension | Melting Point |
| Target Compound Data | 237.1 °C (Promethazine HCl) |
| Comparator Or Baseline | 60 °C (Promethazine Free Base) |
| Quantified Difference | 177.1 °C higher melting threshold |
| Conditions | Solid-state thermal analysis |
Ensures structural integrity and prevents API liquefaction during high-shear solid-dose manufacturing processes.
Within the phenothiazine class, Promethazine Hydrochloride is uniquely procured for its distinct receptor binding profile. It acts as a strong antagonist at the H1 receptor with a Ki of approximately 1.4 nM, while exhibiting only weak affinity for D2 dopamine receptors [1]. In stark contrast, benchmark phenothiazines like Chlorpromazine are potent D2 antagonists. This selectivity is critical for isolating histamine-mediated pathways without inducing dopaminergic blockade.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 1.4 nM for H1 receptor (Promethazine) |
| Comparator Or Baseline | High D2 affinity (Chlorpromazine) |
| Quantified Difference | Selective H1 antagonism vs. primary D2 antagonism |
| Conditions | In vitro receptor binding assays |
Crucial for researchers requiring a selective antihistaminic tool compound without confounding neuroleptic or extrapyramidal side effects.
Promethazine Hydrochloride is highly susceptible to oxidative degradation into promethazine sulfoxide, a process heavily dependent on formulation pH. Stability studies demonstrate that the compound maintains maximum stability in slightly acidic conditions (pH 4.0–5.5) [1]. At pH levels above 7.0, the salt rapidly hydrolyzes to the free base, accelerating both precipitation and metal-catalyzed oxidation.
| Evidence Dimension | Chemical Stability / Degradation Rate |
| Target Compound Data | Maximal stability at pH 4.0–5.5 |
| Comparator Or Baseline | Rapid hydrolysis and oxidation at pH ≥ 7.0 |
| Quantified Difference | Significant reduction in sulfoxide formation in acidic buffers |
| Conditions | Aqueous solution stability testing |
Dictates the strict requirement for acidic buffers and antioxidants (e.g., monothioglycerol) during the procurement and formulation of liquid solutions.
Because Promethazine Hydrochloride exhibits >6,000-fold higher aqueous solubility than its free base, it is the mandatory choice for developing liquid injectables, syrups, and high-throughput aqueous screening libraries without relying on organic solvents [1].
With a melting point of 237.1 °C, the hydrochloride salt remains stable during intense mechanical processing. It is the required precursor for tableting and milling workflows where the 60 °C melting point of the free base would result in catastrophic material liquefaction [2].
For neurochemical and immunological research requiring isolation of histamine pathways, Promethazine Hydrochloride provides potent H1 antagonism without the confounding D2 dopamine receptor blockade inherent to other phenothiazines like Chlorpromazine [3].
Given its well-characterized, pH-dependent oxidative degradation into promethazine sulfoxide, this compound serves as an excellent model API for industrial formulators testing the efficacy of novel antioxidants, chelating agents, and UV-protective packaging [4].
Corrosive;Acute Toxic;Irritant;Environmental Hazard